molecular formula C16H22N2O6S B2374970 (2S)-2-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic Acid CAS No. 1212420-14-8

(2S)-2-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic Acid

Cat. No. B2374970
CAS RN: 1212420-14-8
M. Wt: 370.42
InChI Key: MNHXDDYWQNXWBX-NSHDSACASA-N
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Description

“(2S)-2-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic Acid” is a chemical compound with the CAS Number: 1212420-14-8 . It has a molecular weight of 370.43 . The IUPAC name for this compound is (2S)-2-[({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]propanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H22N2O6S/c1-11(16(20)21)17-15(19)12-7-9-18(10-8-12)25(22,23)14-5-3-13(24-2)4-6-14/h3-6,11-12H,7-10H2,1-2H3,(H,17,19)(H,20,21)/t11-/m0/s1 . The InChI key is MNHXDDYWQNXWBX-NSHDSACASA-N .

Scientific Research Applications

Antioxidant, Anti-inflammatory, and Antiulcer Activity

  • A study by Subudhi and Sahoo (2011) synthesized novel compounds, including analogs of the specified chemical, and evaluated them for in vitro antioxidant activity, anti-inflammatory activity, and antiulcer activity. Some compounds showed significant antioxidant action comparable to standard treatments and efficacy against inflammation and ulceration (Subudhi & Sahoo, 2011).

Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels

  • Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, including analogs of the specified chemical. The modified polymers exhibited enhanced swelling properties and thermal stability, and were evaluated for antibacterial and antifungal activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).

Structural and Spectroscopic Characterization

  • Venkatesan et al. (2016) conducted a structural investigation of a compound similar to the specified chemical. This included X-ray crystallography, spectroscopic methods, and quantum chemical calculations, which offered insights into the molecular structure and stability (Venkatesan et al., 2016).

Biotransformation by Helminthosporium Species

  • Holland, Ihasz, and Lounsbery (2002) reported on the biotransformation of related compounds by the fungus Helminthosporium species NRRL 4671, focusing on sulfur oxidation and carbonyl reduction (Holland, Ihasz, & Lounsbery, 2002).

Computational Peptidology and Antifungal Properties

  • Flores-Holguín, Frau, and Glossman-Mitnik (2019) utilized conceptual density functional theory in computational peptidology to study new antifungal tripeptides, including compounds structurally related to the specified chemical. This study highlights the importance of molecular properties in drug design (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Synthesis of Novel Schiff Base Copper(II) Complexes

  • Hazra et al. (2015) explored the synthesis of Schiff base copper(II) complexes, including a compound similar to the specified chemical, for potential use in alcohol oxidation. These complexes demonstrate potential as selective catalysts in organic synthesis (Hazra et al., 2015).

Crosslinking Reagent in Bioorganic Synthesis

  • Hosmane et al. (1990) developed a novel bifunctional crosslinking reagent, related to the specified chemical, for use in bioorganic synthesis. This reagent showed high reactivity with amines and amino acid esters, indicating its utility in synthesizing complex organic compounds (Hosmane et al., 1990).

properties

IUPAC Name

(2S)-2-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S/c1-11(16(20)21)17-15(19)12-7-9-18(10-8-12)25(22,23)14-5-3-13(24-2)4-6-14/h3-6,11-12H,7-10H2,1-2H3,(H,17,19)(H,20,21)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHXDDYWQNXWBX-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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